3-Pyridin-3-ylcyclohexanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
3-pyridin-3-ylcyclohexan-1-amine |
InChI |
InChI=1S/C11H16N2/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h2,4,6,8-9,11H,1,3,5,7,12H2 |
InChI Key |
ZYYYYKKXOVXHDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)N)C2=CN=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Pyridin 3 Ylcyclohexanamine and Its Analogues
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. chemistry.coachjournalspress.com For 3-pyridin-3-ylcyclohexanamine, two primary disconnection approaches are considered:
C-N Bond Disconnection: This is the most intuitive approach, breaking the bond between the cyclohexane (B81311) ring and the amine group. This leads to a 3-pyridin-3-ylcyclohexanone or a related carbonyl compound and an ammonia (B1221849) equivalent. The forward synthesis would then involve a reductive amination reaction. masterorganicchemistry.com
C-C Bond Disconnection: This strategy involves breaking the bond between the pyridine (B92270) ring and the cyclohexane ring. This points to a 3-halocyclohexanamine or a derivative and a pyridine-based organometallic reagent (e.g., a boronic acid or ester) as precursors. The corresponding forward synthesis would utilize a cross-coupling reaction. rsc.org
These disconnections form the basis for the synthetic strategies detailed in the following sections.
Classical Approaches to Cyclohexanamine Formation
The formation of the cyclohexanamine core is a fundamental step in the synthesis of the target molecule. Several classical methods are employed for this transformation.
Reductive Amination Pathways
Reductive amination is a widely used and versatile method for synthesizing amines from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org In the context of this compound, this pathway would typically start from 3-pyridin-3-ylcyclohexanone. The process involves two key steps:
Imine or Enamine Formation: The ketone reacts with ammonia or an ammonia source to form an intermediate imine or enamine.
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to yield the primary amine. vaia.com
Various reducing agents can be employed for this transformation, each with its own advantages in terms of selectivity and reaction conditions. organic-chemistry.orgorgsyn.org Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com For instance, the reductive amination of cyclohexanone (B45756) with ammonia has been shown to produce cyclohexylamine (B46788) in good yields over various catalysts. koreascience.krresearchgate.net
A study on the reductive amination of cyclohexanone using a Cu-Cr-La/γ-Al₂O₃ catalyst demonstrated the formation of cyclohexylamine with a yield of 83.06% under optimized conditions. koreascience.kr Another approach utilizes sodium cyanoborohydride in the presence of ammonium (B1175870) acetate, which is effective for the reductive amination of ketones. orgsyn.org
Table 1: Selected Reducing Agents for Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Notes |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Can also reduce the starting ketone. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH ~6-7 | Selective for imines over ketones. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, Acetic Acid | Mild and selective, tolerates a wide range of functional groups. organic-chemistry.org |
| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | High pressure and temperature | Often used in industrial settings. researchgate.net |
Multicomponent Reactions Incorporating Cyclohexane Ring Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient route to complex molecules. mdpi.com While a direct MCR for this compound is not prominently reported, MCRs are used to construct highly substituted cyclohexane rings. rsc.orgescholarship.org For example, the Ugi and Passerini reactions have been utilized to incorporate facially polarized cyclohexane motifs into peptidic structures. rsc.org These strategies could potentially be adapted to build the desired 3-arylcyclohexanamine scaffold.
Amidation-Reduction Sequences
An alternative to direct reductive amination is a two-step amidation-reduction sequence. This involves first converting a carboxylic acid to an amide, followed by reduction of the amide to the corresponding amine. For example, 3-pyridin-3-ylcyclohexanecarboxylic acid could be reacted with an amine source to form an amide, which is then reduced.
Borane-based reagents are effective for both the amidation and the subsequent reduction. For instance, borane-pyridine complex can catalyze the direct amidation of carboxylic acids. mdpi.com The resulting amide can then be reduced to the amine using various reducing agents, such as low-valent titanium reagents, which have been shown to reduce a wide range of amides under mild conditions. google.com
Introduction of the Pyridine Moiety
The introduction of the pyridine ring onto the cyclohexane backbone is a critical step, often achieved through powerful carbon-carbon bond-forming reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) utilizing Pyridine Halides
Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of C-C bonds. The Suzuki-Miyaura and Heck reactions are particularly relevant for synthesizing this compound and its analogs.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide or triflate. nih.govnih.gov In this context, two main strategies can be envisioned:
Coupling of a pyridineboronic acid with a halocyclohexanamine derivative.
Coupling of a cyclohexenylboronic ester with a halopyridine, followed by functional group manipulation of the cyclohexene (B86901) ring to introduce the amine group.
The Suzuki-Miyaura coupling of pyridine derivatives can be challenging, but significant progress has been made in developing effective catalyst systems. nih.govrsc.org For example, palladium catalysts with specialized phosphine (B1218219) ligands have been shown to facilitate the coupling of 2-pyridyl nucleophiles. nih.gov The choice of base and solvent is also crucial for achieving high yields. rsc.org Recent research has focused on suppressing the formation of impurities derived from the phosphorus ligands in these reactions. nih.govresearchgate.net
Heck Coupling:
The Heck reaction is a palladium-catalyzed reaction between an unsaturated halide and an alkene. researchgate.netwikipedia.org This reaction could be used to couple a halopyridine with a cyclohexene derivative. For instance, 3-halopyridines can be successfully coupled with alkenes like 3,4-dihydro-2H-pyran using palladium catalysts with N-heterocyclic carbene (NHC) ligands. thieme-connect.comthieme-connect.com The resulting product could then be further elaborated to introduce the amine functionality on the cyclohexane ring.
Table 2: Comparison of Suzuki-Miyaura and Heck Coupling for Aryl-Cyclohexane Bond Formation
| Reaction | Key Reactants | Catalyst System (Typical) | Key Advantages |
| Suzuki-Miyaura | Aryl/Heteroaryl Halide + Cyclohexenylboronic Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Mild reaction conditions, high functional group tolerance. rsc.org |
| Heck | Aryl/Heteroaryl Halide + Cyclohexene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Does not require pre-formation of an organometallic reagent from the alkene. wikipedia.org |
Nucleophilic Aromatic Substitution on Halogenated Pyridines
Nucleophilic aromatic substitution (SNAr) is a foundational method for functionalizing heteroaromatic systems like pyridine. nih.govresearchgate.net In this approach, a halogen atom on the pyridine ring is displaced by a nucleophile. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates this reaction by stabilizing the negatively charged intermediate (a Meisenheimer-like complex). nih.govbath.ac.uk
The synthesis of pyridine-substituted cyclohexanes can be achieved by reacting a halogenated pyridine with a suitable cyclohexyl nucleophile. Key factors influencing the reaction include:
Leaving Group: The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I. Fluoropyridines are often the most reactive substrates. nih.gov
Pyridine Activation: The inherent electron deficiency of the pyridine ring activates halogens at the 2- and 4-positions toward nucleophilic attack. mdpi.com Further activation can be achieved by introducing electron-withdrawing groups on the ring or by forming N-oxides, which significantly increases the reactivity of the pyridine nucleus. bath.ac.uk
Nucleophile: For the synthesis of this compound analogues, the nucleophile would typically be a carbanion equivalent of the cyclohexane ring, such as an organometallic reagent (e.g., a Grignard or organolithium reagent) or an enolate derived from a cyclohexanone derivative. SNAr reactions using nitrile-stabilized carbanions have been successfully applied to synthesize various (hetero)cycloalkyl pyridines. researchgate.net
A general synthetic sequence could involve the reaction of a 3-halopyridine (e.g., 3-fluoropyridine (B146971) or 3-chloropyridine) with a pre-functionalized cyclohexyl nucleophile. For instance, the anion of a protected 3-aminocyclohexanecarbonitrile (B8746235) could serve as a nucleophile to displace the halogen on the pyridine ring.
Direct C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for creating carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. sigmaaldrich.com However, the C-H functionalization of pyridines presents challenges due to the ring's electron-poor nature and the coordinating ability of the nitrogen atom, which can interfere with metal catalysts. rsc.org
Despite these difficulties, several strategies have been developed:
Pyridine N-Oxide Activation: Converting the pyridine to its corresponding N-oxide reverses its electronic properties, making the C2 and C4 positions more susceptible to functionalization. This strategy has been used in palladium-catalyzed C-H alkylations. beilstein-journals.org
Transient Directing Groups: Activating the pyridine nitrogen with reagents like triflic anhydride (B1165640) can facilitate the addition of nucleophiles. A recent method for C4-selective C-H sulfonylation of pyridine uses this principle, where regioselectivity is controlled by the choice of an external base. chemrxiv.org This concept could potentially be extended to C-C bond formation.
Metal-Catalyzed C-H Activation: Transition-metal catalysis is a cornerstone of C-H functionalization. beilstein-journals.org While often challenging with pyridines, specific ligand and catalyst designs can enable regioselective functionalization. Non-covalent interactions, where a ligand forms a host-guest complex with the pyridine substrate, can orient a metal catalyst to a specific remote C-H bond, enabling its functionalization. dmaiti.com
The application of these methods to synthesize this compound would involve coupling the pyridine ring directly with a cyclohexane precursor at the C-3 position.
Stereoselective Synthesis of this compound Isomers
Controlling the stereochemistry of the two chiral centers in this compound (at C1 and C3 of the cyclohexane ring) is critical for accessing specific isomers. This requires sophisticated synthetic methods that can dictate both the relative (diastereo-) and absolute (enantio-) configuration of the molecule.
Diastereoselective Control in Cyclohexane Functionalization
Achieving diastereoselectivity in the synthesis of 1,3-disubstituted cyclohexanes involves controlling the formation of either the cis or trans isomer. This can be accomplished through various strategies that leverage the conformational preferences of the cyclohexane ring and steric or electronic directing effects.
Substrate-Controlled Reactions: The inherent stereochemistry of a starting material can direct the approach of a reagent. For example, the reduction of a ketone or the hydrogenation of an alkene on a substituted cyclohexane ring will often proceed from the less sterically hindered face, leading to a preferred diastereomer.
Directed Reactions: Functional groups already present on the cyclohexane ring can direct an incoming reagent to a specific face. For instance, a hydroxyl group can coordinate to a catalyst and direct hydrogenation or oxidation to the syn-face.
Cyclization Reactions: Intramolecular cyclization reactions are powerful tools for setting relative stereochemistry. A recently developed method for synthesizing medium-sized carbocycle-fused piperidines utilizes a sequential hydride shift/cyclization process catalyzed by Yb(OTf)₃ to generate products with excellent diastereoselectivity. nih.gov Similarly, a reductive Cope rearrangement has been used to synthesize 1,2,4-trifunctionalized cyclohexanes with a high degree of diastereocontrol. nsf.gov These principles can be adapted to target the 1,3-substitution pattern.
The table below summarizes examples of reaction conditions that influence diastereoselectivity in the functionalization of six-membered rings.
| Reaction Type | Substrate/Reagents | Catalyst/Conditions | Outcome | Source |
|---|---|---|---|---|
| Sequential Hydride Shift/Cyclization | Cinnamylidene malonates with N,N-dibenzyl propylamine (B44156) moiety | 5 mol % Yb(OTf)₃ | High diastereoselectivity for fused piperidines | nih.gov |
| Reductive Cope Rearrangement | Substituted 1,5-dienes | Chemoselective reduction | Diastereoselective formation of 1,2,4-trisubstituted cyclohexanes | nsf.gov |
| Cascade Condensation | Nitroalkenes and enones | One-pot reaction | Diastereoselective synthesis of nitro-substituted cyclohexanes | rsc.org |
Enantioselective Methodologies
The synthesis of a single enantiomer of this compound requires asymmetric synthesis techniques. The primary methods include asymmetric catalysis, the use of chiral auxiliaries, and chemoenzymatic synthesis.
Asymmetric Catalysis: This is one of the most efficient methods for generating chiral molecules. nobelprize.org It employs a small amount of a chiral catalyst to produce a large quantity of an enantioenriched product. nobelprize.org A highly relevant example is the rhodium-catalyzed asymmetric synthesis of 3-substituted piperidines from pyridine precursors. nih.govnih.gov In this process, a dihydropyridine (B1217469) is subjected to a rhodium-catalyzed asymmetric reductive Heck reaction with an arylboronic acid, yielding enantioenriched 3-aryl tetrahydropyridines that can be further reduced. nih.govnih.gov This strategy demonstrates the feasibility of creating the C3-aryl stereocenter with high enantioselectivity.
Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. sigmaaldrich.comnih.gov After the desired reaction, the auxiliary is removed and can often be recycled. sigmaaldrich.com Well-known examples include Evans' oxazolidinones and sulfur-based auxiliaries derived from amino acids. nih.govscielo.org.mx For the synthesis of this compound, a chiral auxiliary could be attached to a cyclohexene precursor to direct a conjugate addition of a pyridine nucleophile, or attached to the amine functionality to direct the introduction of the pyridine group.
Chemoenzymatic Synthesis: This approach combines the versatility of chemical synthesis with the high selectivity of biocatalysts (enzymes). whiterose.ac.ukchemrxiv.org Enzymes can perform reactions with exceptional stereo-, regio-, and chemoselectivity under mild conditions. researchgate.net A common chemoenzymatic strategy is the kinetic resolution of a racemic mixture. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol or amine precursor, allowing the two enantiomers to be easily separated. researchgate.netmdpi.com This method is effective for producing enantiomerically pure building blocks for pharmaceuticals. whiterose.ac.uk
| Methodology | Description | Key Features | Relevant Example/Concept | Source |
|---|---|---|---|---|
| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer over the other. | High efficiency (catalytic turnovers), broad substrate scope. | Rh-catalyzed asymmetric synthesis of 3-aryl piperidines from pyridine. | nih.govnih.gov |
| Chiral Auxiliaries | A covalently attached chiral group directs a stereoselective reaction. | Reliable and predictable stereochemical outcomes. Auxiliary is often recoverable. | Use of Evans' oxazolidinones or other auxiliaries to control reactions on a cyclohexane ring. | sigmaaldrich.comnih.gov |
| Chemoenzymatic Synthesis | Combines chemical steps with highly selective enzymatic transformations. | High enantioselectivity (e.g., >99% ee), mild reaction conditions. | Lipase-catalyzed kinetic resolution of a racemic cyclohexanol (B46403) or cyclohexanamine precursor. | researchgate.netmdpi.com |
Resolution of Racemic Mixtures for Enantiomeric Purity
When an asymmetric synthesis is not employed, this compound will be produced as a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers, known as resolution, is a crucial step to obtain enantiomerically pure compounds.
Two primary methods for resolution are:
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or camphorsulfonic acid. sigmaaldrich.com This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility). These salts can then be separated by fractional crystallization. Once separated, the addition of a base liberates the pure enantiomer of the amine from the chiral acid.
Enzymatic Kinetic Resolution (EKR): As mentioned previously, enzymes can differentiate between the two enantiomers of a racemic substrate. In an EKR of racemic this compound, a lipase could be used with an acyl donor to selectively acylate one enantiomer, for instance, the (R)-enantiomer. This leaves the unreacted (S)-enantiomer and the acylated (R)-enantiomer, which can be easily separated by chromatography or extraction. This method is widely used for producing enantiomerically pure amines and alcohols. mdpi.com
Structural Characterization and Stereochemical Analysis of 3 Pyridin 3 Ylcyclohexanamine
Configurational Isomerism: cis- and trans-Diastereomers
Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. In the case of 3-Pyridin-3-ylcyclohexanamine, the presence of two substituents on the cyclohexane (B81311) ring gives rise to cis-trans isomerism. wikipedia.org
Cis-trans isomerism, also known as geometric isomerism, describes the spatial arrangement of substituents relative to a reference plane. wikipedia.org In cyclic compounds like cyclohexane, the ring provides the plane of reference.
cis-3-Pyridin-3-ylcyclohexanamine : In this isomer, the amine (-NH₂) and the pyridin-3-yl groups are on the same side of the cyclohexane ring. wikipedia.orglibretexts.org
trans-3-Pyridin-3-ylcyclohexanamine : In this isomer, the amine and pyridin-3-yl groups are on opposite sides of the ring. wikipedia.orglibretexts.org
The naming convention for these diastereomers is as follows:
| Isomer | IUPAC Name | Description |
| cis | cis-3-Pyridin-3-ylcyclohexanamine | Amine and pyridinyl groups on the same side of the ring. |
| trans | trans-3-Pyridin-3-ylcyclohexanamine | Amine and pyridinyl groups on opposite sides of the ring. |
Each of these diastereomers is chiral and will exist as a pair of enantiomers. The absolute configuration at the two stereocenters (C1 and C3 of the cyclohexane ring) is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning (R) or (S) to each center. This results in four possible stereoisomers in total: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R).
Conformational Analysis of the Cyclohexane Ring in this compound
The cyclohexane ring is not planar and exists predominantly in a puckered chair conformation to minimize angle and torsional strain. pressbooks.pubmaricopa.edu The substituents on the ring can occupy either axial or equatorial positions, leading to different conformational isomers, or "conformers."
The chair conformation is the most stable arrangement for a cyclohexane ring. pressbooks.pub In this conformation, all carbon-carbon bond angles are approximately 109.5°, and all adjacent hydrogens are staggered, minimizing both angle and torsional strain. pressbooks.pub
Cyclohexane can undergo a "ring flip," a rapid interconversion between two equivalent chair conformations. pressbooks.publibretexts.orgyoutube.com During this process, all axial substituents become equatorial, and all equatorial substituents become axial. libretexts.orgyoutube.com
In substituted cyclohexanes, the two chair conformations are often not of equal energy. Substituents generally prefer the equatorial position to minimize steric strain. libretexts.orgfiveable.me
Axial Position : Substituents in the axial position are oriented parallel to the axis of the ring, pointing either up or down. libretexts.org They experience steric hindrance from the other two axial substituents on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction. libretexts.orgfiveable.me
Equatorial Position : Substituents in the equatorial position are located around the "equator" of the ring and point away from the ring's center. libretexts.org This position is generally more stable as it minimizes steric interactions. fiveable.me
For this compound, both the amine and the pyridinyl groups are generally more stable in the equatorial position. The conformation where both bulky groups are equatorial will be the most stable. In cases where one group must be axial, the larger group will preferentially occupy the equatorial position to minimize steric strain. libretexts.org
The relative stability of different conformations is determined by the steric interactions between the substituents. The energy difference between the axial and equatorial conformations can be quantified. For instance, a methyl group has a preference for the equatorial position with an energy difference of about 1.74 kcal/mol. masterorganicchemistry.com The larger the substituent, the greater the energy penalty for it to be in an axial position.
In the case of trans-3-Pyridin-3-ylcyclohexanamine, one chair conformation can have both the amine and pyridinyl groups in equatorial positions (diequatorial), which is the most stable conformation. The other chair conformation would have both groups in axial positions (diaxial), which is highly unfavorable due to significant 1,3-diaxial interactions.
For cis-3-Pyridin-3-ylcyclohexanamine, one chair conformation will have one group axial and the other equatorial. The ring will flip to the other chair conformation where the positions are reversed. The preferred conformation will be the one where the larger of the two groups (the pyridinyl group) occupies the more stable equatorial position.
Spectroscopic Techniques for Structure Elucidation and Stereochemical Assignment
A variety of spectroscopic techniques are employed to determine the precise structure and stereochemistry of molecules like this compound. numberanalytics.comjchps.compharmaknowledgeforum.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the connectivity and stereochemistry of a molecule. numberanalytics.comresearchgate.net
¹H NMR : Proton NMR provides information about the chemical environment of hydrogen atoms. The coupling constants (J-values) between adjacent protons can help determine their relative orientation (axial or equatorial). preprints.org
¹³C NMR : Carbon NMR provides information about the different carbon environments in the molecule. pharmaknowledgeforum.com
2D NMR Techniques : Techniques like COSY, HSQC, and HMBC can establish correlations between protons and carbons, helping to piece together the molecular structure. pharmaknowledgeforum.com
Mass Spectrometry (MS) : MS determines the mass-to-charge ratio of the molecule, which helps in confirming the molecular weight and elemental composition. numberanalytics.compharmaknowledgeforum.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of chemical bonds. numberanalytics.comjchps.com For this compound, characteristic peaks for the N-H bonds of the amine and the C-N and C=C bonds of the pyridine (B92270) ring would be expected.
X-ray Crystallography : When a crystalline sample is available, X-ray crystallography can provide the most definitive three-dimensional structure of the molecule, including the absolute stereochemistry. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the pyridine ring and the cyclohexane ring. The protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. The proton at the C2 position of the pyridine ring is expected to be the most downfield, appearing as a distinct singlet or a narrow doublet. The protons on the cyclohexane ring will appear in the more upfield region (typically δ 1.0-3.5 ppm). The protons attached to the carbons bearing the nitrogen (C1) and the pyridine ring (C3) would be expected at the lower end of this range (δ 2.5-3.5 ppm) due to the electronegativity of the adjacent heteroatoms. The remaining methylene (B1212753) protons of the cyclohexane ring would produce a series of complex, overlapping multiplets in the δ 1.2-2.2 ppm range. The amine (NH₂) protons can appear over a broad chemical shift range and may be broadened due to exchange.
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, assuming no accidental overlap. The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm) researchgate.net. The quaternary carbon of the pyridine ring attached to the cyclohexane moiety would likely be found around δ 140-145 ppm. The carbons of the cyclohexane ring would appear in the aliphatic region (δ 20-60 ppm) oregonstate.eduorganicchemistrydata.org. The C1 (bearing the amino group) and C3 (bearing the pyridinyl group) carbons would be the most downfield of the cyclohexane signals.
2D NMR Spectroscopy: To unambiguously assign these resonances and confirm the structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.
COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons on adjacent carbons. This would allow for the tracing of the proton connectivity throughout the cyclohexane ring and within the pyridine ring.
HSQC: An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This experiment is crucial for definitively assigning the chemical shifts of the carbon atoms based on the already assigned proton signals.
Due to a lack of specific published experimental data for this compound, the following table presents predicted chemical shifts based on known values for substituted pyridines and cyclohexylamines researchgate.netchemicalbook.com.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine C2-H | ~8.4-8.6 (d) | ~148-150 |
| Pyridine C4-H | ~7.6-7.8 (dt) | ~134-136 |
| Pyridine C5-H | ~7.2-7.4 (dd) | ~123-125 |
| Pyridine C6-H | ~8.5-8.7 (dd) | ~149-151 |
| Cyclohexane C1-H | ~2.8-3.2 (m) | ~49-53 |
| Cyclohexane C3-H | ~2.7-3.1 (m) | ~40-45 |
| Cyclohexane CH₂ | ~1.2-2.2 (m) | ~24-35 |
| NH₂ | broad | N/A |
Note: These are estimated values. Actual experimental values may vary based on solvent and stereochemistry. d=doublet, t=triplet, dd=doublet of doublets, m=multiplet.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with extremely high accuracy, allowing for the calculation of its elemental formula. For this compound (C₁₁H₁₆N₂), the exact mass can be compared against experimental data to confirm its composition. Published HRMS data for species with this molecular formula confirms the expected mass thieme-connect.de.
| Ion | Calculated m/z | Observed m/z | Reference |
| [C₁₁H₁₆N₂ + H]⁺ | 177.1386 | 177.1387 | thieme-connect.de |
| C₁₁H₁₆N₂ | 176.1313 | 176.1322 | thieme-connect.de |
Standard electron ionization mass spectrometry (EI-MS) would also provide information on the fragmentation pattern, which is a unique fingerprint of the molecule's structure. The molecular ion peak ([M]⁺) would be observed at m/z = 176. As an amine, the molecule adheres to the nitrogen rule, having an even molecular weight corresponding to the presence of an even number of nitrogen atoms wikipedia.org. Key fragmentation pathways would likely include:
α-cleavage: The cleavage of the C-C bond adjacent to the amine is a characteristic fragmentation for amines wikipedia.orglibretexts.org. This would result in the loss of an ethyl or larger fragment from the cyclohexane ring.
Loss of ammonia (B1221849): Cleavage of the C-N bond could lead to the loss of an NH₂ radical (M-16) or ammonia (M-17).
Ring fragmentation: The cyclohexane ring can undergo fragmentation, often initiated by the cleavage of the bond adjacent to the pyridine substituent, potentially leading to a characteristic peak at m/z 56 corresponding to a butene radical cation ([C₄H₈]⁺) after rearrangement docbrown.info.
Pyridine fragmentation: The pyridine ring itself can fragment, although it is relatively stable. Loss of HCN (m/z 27) from pyridine-containing fragments is a common pathway wikipedia.org.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule msu.edugoogle.com.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending msu.edu. For this compound, characteristic absorption bands would be expected for its primary amine, cyclohexane, and pyridine components. A broad peak in the 3300-3500 cm⁻¹ region would correspond to the N-H stretching vibrations of the primary amine group msu.edu. The C-H stretching vibrations of the sp³-hybridized carbons in the cyclohexane ring would appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range pressbooks.pub. The aromatic C-H stretches from the pyridine ring would be observed just above 3000 cm⁻¹ vscht.cz. The C=C and C=N stretching vibrations within the pyridine ring would give rise to several bands in the 1400-1600 cm⁻¹ region mewaruniversity.org.
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The pyridine ring vibrations, especially the symmetric ring-breathing mode around 1000 cm⁻¹, would be expected to produce a strong signal in the Raman spectrum cdnsciencepub.comaps.org. The C-C stretching vibrations of the cyclohexane skeleton would also be Raman active. While N-H stretching is visible in IR, it is often weak in Raman spectra.
The following table summarizes the expected key vibrational frequencies.
| Functional Group | Vibration | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| Primary Amine | N-H stretch | 3300-3500 | 3300-3500 | Medium-Weak (Broad in IR) |
| Primary Amine | N-H bend (scissoring) | 1590-1650 | - | Medium-Strong |
| Aromatic | C-H stretch | 3010-3100 | 3010-3100 | Medium-Weak |
| Aliphatic (Cyclohexane) | C-H stretch | 2850-2960 | 2850-2960 | Strong |
| Aromatic | C=C, C=N stretch | 1400-1600 (multiple bands) | 1400-1600 (multiple bands) | Medium-Strong |
| Aromatic | Ring Breathing | - | ~1000 | Strong |
| Aliphatic | C-N stretch | 1020-1250 | - | Medium |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and absolute stereochemistry researchgate.net. For this compound, which possesses two chiral centers at the C1 and C3 positions of the cyclohexane ring, this technique would be invaluable.
The molecule can exist as four possible stereoisomers: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R). These arise from the cis and trans relationship between the amine and pyridinyl substituents, and the specific R/S configuration at each chiral carbon.
To determine the absolute configuration, a single crystal of an enantiomerically pure sample is required. During the X-ray diffraction experiment, the phenomenon of anomalous dispersion (or resonant scattering) is utilized pressbooks.pub. When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) are no longer equal. By carefully measuring these differences, the absolute structure of the crystal can be determined, which in turn reveals the absolute configuration of the molecule pressbooks.pub. The Flack parameter is a key value refined during the structure solution that indicates whether the correct enantiomer has been modeled docbrown.info.
As of this writing, a search of the published scientific literature and crystallographic databases did not yield a crystal structure for this compound. Should such data become available, it would provide unequivocal proof of the relative stereochemistry (cis or trans) of the substituents and, if an enantiopure sample is used, the absolute configuration of the chiral centers.
Chemical Transformations and Derivatization Strategies of 3 Pyridin 3 Ylcyclohexanamine
Reactivity at the Amine Functionality
The primary amine group in 3-Pyridin-3-ylcyclohexanamine is a key site for a variety of chemical modifications, including acylation, sulfonylation, carbamoylation, alkylation, and the formation of ureas, thioureas, and guanidines. These reactions are fundamental in medicinal chemistry and materials science for the construction of more complex molecular architectures.
Acylation, Sulfonylation, and Carbamoylation Reactions
The nucleophilic nature of the primary amine readily allows for acylation, sulfonylation, and carbamoylation reactions.
Acylation involves the reaction of the amine with acylating agents such as acid chlorides, anhydrides, or activated esters to form amides. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct.
Sulfonylation leads to the formation of sulfonamides through the reaction of the amine with sulfonyl chlorides. Similar to acylation, a base is generally required to facilitate the reaction.
Carbamoylation results in the formation of carbamates. This can be achieved by reacting the amine with chloroformates or by using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O).
| Transformation | Reagent Type | Product |
| Acylation | Acid Chloride (RCOCl) | Amide |
| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide |
| Carbamoylation | Chloroformate (ROCOCl) | Carbamate |
Alkylation and Reductive Alkylation
Alkylation of the amine functionality introduces alkyl substituents, leading to secondary or tertiary amines. Direct alkylation with alkyl halides can be difficult to control and may result in over-alkylation. masterorganicchemistry.com
A more controlled and widely used method is reductive alkylation (also known as reductive amination). masterorganicchemistry.comsci-hub.seorganic-chemistry.org This one-pot reaction involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by in situ reduction to the corresponding alkylated amine. masterorganicchemistry.comsci-hub.se Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This method provides a high degree of control and is applicable to a wide range of substrates. organic-chemistry.orghamptonresearch.com
Formation of Ureas, Thioureas, and Guanidines
The primary amine of this compound is a versatile precursor for the synthesis of ureas, thioureas, and guanidines.
Ureas are typically synthesized by reacting the amine with isocyanates. beilstein-journals.org Alternatively, they can be prepared through reactions with phosgene (B1210022) or its equivalents, or via the Hofmann rearrangement of primary amides. organic-chemistry.org Mechanochemical methods have also been developed for the solvent-free synthesis of ureas from amines and isocyanates. beilstein-journals.org
Thioureas are similarly prepared by the reaction of the amine with isothiocyanates. beilstein-journals.orgjrespharm.comnih.gov Other methods include the use of carbon disulfide in the presence of a suitable coupling agent or the reaction of isocyanides with amines and elemental sulfur. organic-chemistry.orgmdpi.com
Guanidines can be synthesized from the corresponding thioureas. The reaction of a thiourea (B124793) with a desulfurizing agent, such as the Burgess reagent, in the presence of an amine leads to the formation of a guanidine (B92328). organic-chemistry.org The synthesis of guanidine bases with intramolecular hydrogen bonding has also been explored. researchgate.net
| Derivative | Key Reagent |
| Urea | Isocyanate |
| Thiourea | Isothiocyanate |
| Guanidine | Thiourea + Desulfurizing Agent |
Reactivity at the Pyridine (B92270) Moiety
The pyridine ring of this compound offers a second site for chemical modification, allowing for functionalization through reactions at the nitrogen atom or on the aromatic ring itself.
N-Oxidation and Quaternization of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to electrophilic attack.
N-Oxidation is achieved by treating the pyridine with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide. This transformation yields the corresponding pyridine N-oxide. nih.gov The formation of the N-oxide can alter the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions. google.comgoogle.com
Quaternization involves the reaction of the pyridine nitrogen with an alkyl halide (e.g., methyl iodide) to form a quaternary pyridinium (B92312) salt. This reaction introduces a permanent positive charge on the nitrogen atom and can significantly modify the physical and biological properties of the molecule.
Functionalization of the Pyridine Ring (e.g., Halogenation, Nitration, Sulfonation, Lithiation followed by Electrophilic Quenching)
The pyridine ring can undergo various electrophilic and nucleophilic substitution reactions, although the electron-deficient nature of the ring generally makes electrophilic substitution more challenging than in benzene.
Halogenation of the pyridine ring can be achieved under various conditions. Electrophilic halogenation often requires harsh conditions. nih.govchemrxiv.org A milder and more regioselective method for introducing a halogen at the 3-position of a pyridine ring involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nih.govchemrxiv.orgnsf.govnih.gov
Nitration of the pyridine ring typically requires strong nitrating agents. The nitration of pyridines can be achieved using dinitrogen pentoxide, leading to the formation of 3-nitropyridine (B142982) derivatives. ntnu.no
Sulfonation of pyridine to introduce a sulfonic acid group at the 3-position can be accomplished using oleum (B3057394) at high temperatures. google.comnih.gov An alternative route involves the sulfonation of the corresponding pyridine N-oxide, followed by reduction to the desired pyridine-3-sulfonic acid. google.comgoogle.com
Modifications of the Cyclohexane (B81311) Ring
The cyclohexane ring of this compound offers a scaffold for a variety of chemical modifications. These transformations can be broadly categorized into selective functionalization at different positions on the ring and rearrangements that alter the ring structure itself. Such modifications are crucial for exploring the structure-activity relationship of derivatives and for the synthesis of novel chemical entities.
Selective Functionalization at Other Cyclohexane Positions
The selective functionalization of C-H bonds on a cyclohexane ring is a significant challenge in synthetic chemistry due to the similar reactivity of the various methylene (B1212753) and methine groups. However, advances in catalysis and synthetic methodologies have provided pathways to achieve regioselectivity. For a molecule like this compound, the existing amino and pyridinyl groups can influence the reactivity and selectivity of such transformations.
Directing Group Strategies: The amino group or a derivative thereof can act as a directing group to guide the functionalization to specific positions on the cyclohexane ring. While direct C-H activation guided by a simple amine is challenging, conversion of the amine to a more effective directing group, such as an amide or a carbamate, can facilitate site-selective reactions. For instance, rhodium- or palladium-catalyzed C-H activation reactions often employ directing groups to achieve functionalization at specific sites, typically at the C-2 or C-6 positions relative to the substituent bearing the directing group. acs.org
Steric and Electronic Control: The inherent steric and electronic properties of the substituents on the cyclohexane ring can also dictate the site of functionalization. The bulky pyridin-3-yl group may sterically hinder reactions at adjacent positions, potentially favoring functionalization at more accessible sites like C-4, C-5, or C-6. Furthermore, the electron-withdrawing nature of the pyridinyl ring can influence the reactivity of the neighboring C-H bonds.
Late-Stage Functionalization: Methodologies for the late-stage functionalization of complex molecules are particularly relevant for modifying the cyclohexane ring of this compound. rsc.orgrsc.org These methods often employ radical-based reactions or transition-metal catalysis to introduce new functional groups onto a pre-existing scaffold. For example, the use of specific reagents can favor functionalization at primary C-H bonds over secondary or tertiary ones, a strategy that could potentially be applied to modify a methyl group if it were present on the cyclohexane ring. rsc.org
Below is a table summarizing potential selective functionalization reactions on the cyclohexane ring, based on methodologies applied to analogous arylcyclohexane and aminocyclohexane systems.
| Reaction Type | Reagents/Catalyst | Potential Position(s) of Functionalization | Remarks |
| Directed C-H Activation | Rh(II) or Pd(II) catalysts with a directing group on the amine | C-2, C-6 | The amino group would first need to be converted to a suitable directing group (e.g., amide, picolinamide). |
| Radical Halogenation | N-halosuccinimide (NXS) | C-4, C-5 | Generally less selective, but can be influenced by steric and electronic factors. |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | Multiple positions | Can lead to a mixture of products, including ketones and diols, often with low selectivity. |
| Enzymatic Hydroxylation | Cytochrome P450 enzymes | Specific positions | Offers high regio- and stereoselectivity but requires specific enzyme development. rsc.org |
Ring Transformations and Rearrangements
The cyclohexane ring in this compound can theoretically undergo various ring transformations, including ring expansions and contractions, which are well-documented for other cyclic amines and alcohols. wikipedia.orgchemistrysteps.com These rearrangements are typically initiated by the formation of a carbocation or a related reactive intermediate on the ring.
Ring Expansion: A common method for ring expansion is the Tiffeneau-Demjanov rearrangement, which involves the treatment of a 1-aminomethylcycloalkanol with nitrous acid. While this compound itself does not possess the required 1-aminomethylcyclohexanol moiety, a synthetic derivative could be designed to undergo such a transformation. For instance, conversion of a carboxylic acid derivative at a cyclohexane position to an amino alcohol could set the stage for a ring expansion to a cycloheptane (B1346806) derivative.
Ring Contraction: The Favorskii rearrangement of α-haloketones is a well-established method for ring contraction. chemistrysteps.com To apply this to the this compound scaffold, the cyclohexane ring would first need to be converted into an α-haloketone. This could potentially be achieved through a sequence of reactions starting with oxidation of a hydroxyl group to a ketone, followed by halogenation at the α-position. Treatment with a base would then induce the rearrangement to a cyclopentanecarboxylic acid derivative.
Another potential pathway for ring contraction involves a pinacol-type rearrangement of a 1,2-diol on the cyclohexane ring. wikipedia.org Formation of a carbocation at one of the hydroxyl-bearing carbons can trigger the migration of a C-C bond of the ring, leading to a smaller ring with a ketone function.
Transannular Reactions: In appropriately substituted medium-sized rings, transannular reactions, where a bond is formed across the ring, can occur. scripps.eduresearchgate.netmsu.edu While a six-membered ring like cyclohexane is generally too small for classical transannular hydride shifts, the generation of a radical or a carbocation at one position could, in principle, lead to intramolecular reactions with the pyridinyl substituent, although this would result in a bridged system rather than a simple ring transformation.
The table below outlines hypothetical ring transformation strategies for the cyclohexane ring of this compound, based on established rearrangement reactions.
| Rearrangement Type | Required Precursor Moiety on Cyclohexane Ring | Product Ring System | Key Reagents |
| Tiffeneau-Demjanov Expansion | 1-Aminomethyl-1-hydroxy | Cycloheptane | Nitrous acid (HONO) |
| Favorskii Contraction | α-Haloketone | Cyclopentane | Base (e.g., NaOH) |
| Pinacol-type Contraction | 1,2-Diol | Cyclopentane | Acid |
It is important to note that the successful application of these transformations would depend on the synthesis of the necessary precursors from this compound and the compatibility of the pyridinyl and amino groups with the reaction conditions.
Role of 3 Pyridin 3 Ylcyclohexanamine As a Key Building Block and Chemical Scaffold
Scaffold Design in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful technique for generating large collections of diverse compounds, known as chemical libraries, which can be screened for biological activity. nih.gov This process often relies on a central molecular framework, or scaffold, to which various chemical appendages can be systematically added. nih.gov
Precursor for Complex Molecular Architectures
Building blocks are fundamental starting materials for constructing more intricate molecules. The reactivity of a compound like 3-Pyridin-3-ylcyclohexanamine could potentially be harnessed to create complex polycyclic systems.
Applications in Material Science Research
Pyridine-containing polymers and materials have found applications in various fields due to their electronic and coordination properties. However, a search for material science applications specifically involving this compound yielded no results.
An extensive search of publicly available scientific literature and chemical databases has been conducted to gather information for a detailed article on the computational and theoretical investigations of this compound. The search focused on identifying studies related to Density Functional Theory (DFT) calculations, conformational analysis, spectroscopic prediction, Molecular Dynamics (MD) simulations, and in silico molecular recognition of this specific compound.
Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline, as the necessary research findings—such as DFT-optimized geometries, conformational energy barriers, predicted NMR chemical shifts, or MD simulation trajectories—for this particular compound are not available in the public domain. Constructing an article without this specific data would require speculation and would not meet the required standards of scientific accuracy and reliance on detailed research findings.
Computational and Theoretical Investigations of 3 Pyridin 3 Ylcyclohexanamine
In Silico Exploration of Molecular Recognition and Interactions (Mechanistic Focus)
Molecular Docking for Binding Mode Prediction with Biological Targets (e.g., enzymes, receptors, in vitro protein interactions)
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this technique is frequently used to predict how a small molecule ligand, such as 3-Pyridin-3-ylcyclohexanamine, might interact with a biological target, typically a protein or enzyme.
The process involves placing the ligand into the binding site of the receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose. The results can provide insights into the binding mode and the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For a hypothetical study on this compound, researchers would first identify a relevant biological target and then use docking software (e.g., AutoDock, Glide) to predict its binding mode.
Hypothetical Docking Interaction Data
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Target X | -8.5 | TYR 123, ASP 234 | Hydrogen Bond, Pi-Pi Stacking |
| Target Y | -7.2 | LEU 56, VAL 89 | Hydrophobic Interaction |
| Target Z | -9.1 | GLU 345, ARG 456 | Salt Bridge, Hydrogen Bond |
Binding Free Energy Calculations (e.g., MM/GBSA, MM/PBSA)
To refine the binding affinity predictions from molecular docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often employed. These methods calculate the binding free energy of a ligand-receptor complex based on molecular dynamics simulations.
The total binding free energy is typically decomposed into various components, including van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. This provides a more accurate estimation of the binding affinity and can help to identify the primary driving forces for the binding. In a study of this compound, these calculations would offer a quantitative measure of its binding strength to a specific target.
Hypothetical Binding Free Energy Components
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.8 |
| Polar Solvation Energy | 35.5 |
| Nonpolar Solvation Energy | -5.1 |
| Total Binding Free Energy (ΔG_bind) | -35.6 |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies based on Structural Modifications
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a QSAR study involving this compound, a set of its analogs with varying structural modifications would be synthesized and their biological activities measured.
Molecular descriptors (e.g., electronic, steric, hydrophobic properties) would be calculated for each analog. Statistical methods are then used to build a QSAR model that correlates these descriptors with the observed activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the 3D properties of the molecules. Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs.
Pharmacophore Modeling and Virtual Screening for Ligand Discovery
A pharmacophore model represents the essential 3D arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. A pharmacophore model for this compound would be developed based on its structure and the known interactions with its biological target, or from a set of active analogs.
This model can then be used as a 3D query to search large chemical databases in a process called virtual screening. This allows for the rapid identification of diverse compounds that are likely to bind to the same target and exhibit similar biological activity, thus accelerating the discovery of new potential drug candidates.
Advanced Research Applications and Methodological Developments
Future Perspectives and Emerging Research Directions
Expanding the Stereochemical Complexity and Synthetic Access to Novel Isomers
The stereochemistry of the 3-pyridin-3-ylcyclohexanamine core is a critical determinant of its biological activity and material properties. With two stereocenters on the cyclohexane (B81311) ring, four potential stereoisomers exist (cis and trans pairs of enantiomers). Future research will likely focus on the development of highly stereoselective synthetic methods to access each of these isomers in high purity.
Current strategies often result in mixtures of diastereomers that can be challenging to separate. wikipedia.org Advanced synthetic approaches, such as asymmetric catalysis and chiral resolution techniques, will be pivotal. wikipedia.org For instance, the development of chiral catalysts for the enantioselective synthesis of polysubstituted cyclohexanes could be adapted for the this compound system. rsc.org This would enable a more systematic investigation of how each stereoisomer interacts with biological targets or assembles into functional materials.
Furthermore, exploring diastereoselective syntheses of highly substituted cyclohexanone (B45756) precursors could provide access to a wider range of functionalized this compound derivatives. beilstein-journals.orgnih.gov The ability to precisely control the spatial arrangement of substituents on the cyclohexane ring will unlock new areas of chemical space for exploration.
Table 1: Potential Stereoisomers of this compound
| Isomer | Configuration at C1 | Configuration at C3 | Predicted Properties |
|---|---|---|---|
| (cis)-(±)-1 | (1R,3S) / (1S,3R) | Racemic mixture | Different biological activity and physical properties from the trans isomer. |
| (trans)-(±)-1 | (1R,3R) / (1S,3S) | Racemic mixture | May exhibit distinct pharmacological profiles due to different spatial orientation of substituents. |
| (1R,3S)-1 | 1R, 3S | Enantiopure | Potential for specific interactions with chiral biological targets. |
| (1S,3R)-1 | 1S, 3R | Enantiopure | The enantiomer of the above, is crucial for studying stereospecificity in biological systems. |
| (1R,3R)-1 | 1R, 3R | Enantiopure | May offer unique therapeutic advantages or material properties. |
Integration of Advanced Machine Learning and AI in Scaffold Design and Prediction
The convergence of artificial intelligence (AI) and chemistry offers a transformative approach to the design and optimization of molecules based on the this compound scaffold. Machine learning (ML) models can be trained on large datasets of chemical structures and their associated properties to predict the biological activity, toxicity, and physicochemical characteristics of novel derivatives. nih.govyoutube.com
Computational tools will also play a crucial role in understanding the interactions between these molecules and their biological targets. mdpi.com Molecular docking and dynamics simulations can provide insights into the binding modes of this compound derivatives, guiding the design of more potent and selective compounds. nih.gov
Exploration of this compound Derivatives in Novel Chemical Transformations
The unique structural features of this compound and its derivatives make them attractive candidates for use in novel chemical transformations. The pyridine (B92270) nitrogen can act as a ligand for metal catalysts, while the amine group can be functionalized to introduce a variety of reactive moieties.
Future work could explore the use of chiral this compound derivatives as ligands in asymmetric catalysis. google.com The rigid cyclohexane backbone and the chiral centers could provide a well-defined steric environment for controlling the stereochemical outcome of reactions. Additionally, the pyridine ring can be a versatile handle for further synthetic modifications, allowing for the creation of a diverse range of derivatives with tailored properties. organic-chemistry.org
The development of new synthetic routes to pyridine-containing compounds is an active area of research, and these methods could be applied to the synthesis of novel this compound analogs. mdpi.comcofc.edu For example, cascade reactions involving substituted pyridines could offer efficient pathways to complex derivatives. researchgate.net
Development of High-Throughput Methodologies for Synthesis and Screening
To fully explore the potential of the this compound scaffold, high-throughput methods for both synthesis and screening are essential. Parallel synthesis techniques can be employed to rapidly generate large libraries of derivatives with diverse substituents on the cyclohexane and pyridine rings. spirochem.comasynt.com This approach allows for the systematic exploration of structure-activity relationships and the identification of lead compounds for further optimization. tarosdiscovery.com
The development of automated synthesis platforms could further accelerate the generation of these compound libraries. nih.gov Coupled with high-throughput screening assays, these technologies will enable the rapid evaluation of thousands of compounds for their biological activity or material properties. nih.gov This will be particularly valuable in drug discovery, where the ability to quickly identify hits from large libraries is crucial. uniroma1.it
Table 2: High-Throughput Approaches for this compound Derivatives
| Methodology | Description | Potential Application |
|---|---|---|
| Parallel Synthesis | Simultaneous synthesis of multiple compounds in separate reaction vessels. | Rapid generation of focused libraries for lead optimization. spirochem.com |
| Combinatorial Chemistry | Systematic creation of a large number of compounds through the combination of a smaller number of building blocks. | Exploration of broad chemical space to identify initial hits. |
| Automated Synthesis | Use of robotics and computer control to perform chemical reactions. | Increased efficiency and reproducibility in library synthesis. nih.gov |
Computational Design of Functional Materials Utilizing the this compound Motif
The this compound motif possesses structural and electronic properties that make it a promising building block for the computational design of novel functional materials. The pyridine ring can participate in coordination with metal ions, making it suitable for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govnih.gov
Computational modeling can be used to predict the structures and properties of these materials before they are synthesized in the lab. rsc.org This in silico design approach can guide the selection of appropriate metal ions and linkers to create materials with desired properties, such as porosity for gas storage or catalytic activity. researchgate.net The ability of pyridine-type ligands to form diverse molecular assemblies can be harnessed for precise control over the material's architecture. acs.org
Furthermore, the incorporation of the this compound scaffold into polymers could lead to materials with interesting thermal, mechanical, or optical properties. Computational studies can help to understand how the structure of the monomer influences the properties of the resulting polymer, facilitating the design of materials for specific applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Pyridin-3-ylcyclohexanamine, and how can purity be validated?
- Methodology : Synthesis typically involves cyclohexanamine derivatives coupled with pyridine moieties via reductive amination or cross-coupling reactions. Optimization parameters include temperature (e.g., 60–80°C for 12–24 hours), solvent selection (e.g., THF or DMF), and catalysts (e.g., Pd/C for hydrogenation). Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm structural integrity and rule out side products like deschloro derivatives .
Q. How can researchers characterize the stereochemistry of this compound?
- Methodology : Chiral chromatography (e.g., Chiralpak IA column) paired with polarimetric analysis resolves enantiomers. Computational modeling (e.g., DFT calculations) predicts energy-minimized conformers, while X-ray crystallography provides definitive stereochemical assignments. Cross-reference with PubChem data for comparative analysis of bond angles and torsional strain .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Use receptor-binding assays (e.g., radioligand displacement for NMDA or σ receptors) due to structural similarity to arylcyclohexylamines. Cell viability assays (MTT or resazurin) assess cytotoxicity in neuronal cell lines (e.g., SH-SY5Y). Dose-response curves (1 nM–100 µM) and triplicate replicates ensure reproducibility .
Advanced Research Questions
Q. How can contradictory data in pharmacological studies of this compound be resolved?
- Methodology : Apply triangulation by cross-validating results across multiple assays (e.g., electrophysiology vs. behavioral models). Statistical tools like Bland-Altman plots identify systematic biases. Re-examine variables such as stereochemical purity (common in cyclohexylamines) or solvent residues (e.g., DMSO interference) using LC-MS .
Q. What computational strategies predict the compound’s interaction with novel biological targets?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against protein databases (PDB) to identify binding pockets. Molecular dynamics simulations (NAMD/GROMACS) assess stability over 100 ns trajectories. Validate predictions with SPR (surface plasmon resonance) for binding kinetics (ka/kd) .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives?
- Methodology : Synthesize analogs with substituents at the cyclohexane ring (e.g., methyl, fluoro) or pyridine nitrogen. Test in parallel against a panel of receptors (e.g., 5-HT2A, DAT) to map pharmacophores. Use PCA (principal component analysis) to correlate structural features with activity .
Methodological Considerations
Q. What protocols ensure reproducibility in sample preparation for spectroscopic analysis?
- Methodology : Standardize sample concentration (1–5 mg/mL in deuterated solvents like DMSO-d6) and temperature (25°C ± 0.5°C) for NMR. For MS, use ESI+ ionization and internal calibration (e.g., sodium trifluoroacetate). Document protocols per ISO/IEC 17025 guidelines .
Q. How should researchers address ethical and safety concerns in handling this compound?
- Methodology : Follow GHS hazard classifications (e.g., acute toxicity Category 4). Use fume hoods for synthesis, PPE (gloves, goggles), and institutional biosafety committee (IBC) approvals for in vivo studies. Reference Safety Data Sheets (SDS) for disposal protocols .
Key Literature Sources
- PubChem : Structural and spectral data .
- Cayman Chemical : Analytical standards and safety protocols .
- Schrödinger Suite : Computational modeling workflows .
Avoided non-authoritative sources (e.g., BenchChem) per guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
